N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(thiophen-3-yl)acetamide
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Description
N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(thiophen-3-yl)acetamide is a useful research compound. Its molecular formula is C22H28N2O3S and its molecular weight is 400.54. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antitumor Evaluation
Heterocyclic compounds derived from complex acetamides have been synthesized and evaluated for their potential antitumor activities. For instance, the synthesis of polyfunctionally substituted heterocyclic compounds, including thiophene, thiazole, pyrazole, and others, from similar acetamides showed promising antiproliferative activity against various human cancer cell lines (Shams et al., 2010). These studies highlight the value of such compounds in heterocyclic transformations and biological investigations due to their high inhibitory effects on cancer cells.
Anti-inflammatory Activity
Derivatives of N-(3-chloro-4-flurophenyl)-2-(thiophen-3-yl)acetamides have been synthesized and shown significant anti-inflammatory activities. Specific derivatives exhibited noteworthy efficacy in reducing inflammation, potentially offering a new avenue for anti-inflammatory drug development (Sunder & Maleraju, 2013).
Antimicrobial Activity
Thiophene derivatives, including those similar to the queried compound, have been studied for their antimicrobial potential. Some novel armed thiophene derivatives have shown potent antimicrobial activities against various pathogens, indicating their potential as antibiotic agents (Mabkhot et al., 2016). These findings suggest the relevance of exploring such compounds for developing new antimicrobial drugs.
Properties
IUPAC Name |
N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-2-thiophen-3-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3S/c1-15(2)7-9-24-18-6-5-17(23-20(25)11-16-8-10-28-13-16)12-19(18)27-14-22(3,4)21(24)26/h5-6,8,10,12-13,15H,7,9,11,14H2,1-4H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRANWAMEQMHUOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(C=C(C=C2)NC(=O)CC3=CSC=C3)OCC(C1=O)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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